Methanol-d
Overview
Description
Methanol-d, also known as deuterated methanol, is a form of methanol where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is represented by the chemical formula CD₃OD. Deuterated methanol is widely used in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that help in reducing background signals and improving the clarity of spectra.
Mechanism of Action
Target of Action
Methanol-d, also known as deuterated methanol, primarily targets the enzyme alcohol dehydrogenase (ADH) in the body . ADH is responsible for the metabolism of alcohols, including methanol . The interaction of this compound with ADH is a key step in its mechanism of action.
Mode of Action
This compound interacts with its primary target, ADH, leading to its metabolism. This process involves the conversion of methanol to formaldehyde by ADH, which is then further metabolized to formic acid by aldehyde dehydrogenase (ALDH) . The presence of ethanol can competitively inhibit this process, as ethanol has a higher affinity for ADH compared to methanol .
Biochemical Pathways
The metabolism of this compound affects several biochemical pathways. The primary pathway is the alcohol dehydrogenase pathway, where methanol is converted to formaldehyde. This is followed by the conversion of formaldehyde to formic acid via the aldehyde dehydrogenase pathway . Additionally, methanol can be utilized in the production of various chemicals, potentially affecting a wide range of metabolic pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is rapidly absorbed and distributed throughout the body . Its metabolism primarily occurs in the liver, where it is converted to formaldehyde and then to formic acid . The products of methanol metabolism are excreted through the kidneys . The presence of ethanol can alter the pharmacokinetics of this compound by inhibiting its metabolism .
Result of Action
The primary result of this compound action is the production of formaldehyde and formic acid. These metabolites can cause significant toxicity, leading to symptoms such as decreased level of consciousness, poor coordination, vomiting, abdominal pain, and a specific smell on the breath . Severe cases can result in blindness and kidney failure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as ethanol, can affect its metabolism and toxicity . Additionally, factors such as temperature can influence the rate of methanol metabolism . It’s also worth noting that this compound is used as a solvent in various industrial applications, and its action can be influenced by the specific conditions of these environments .
Biochemical Analysis
Biochemical Properties
Methanol-d is an important compound in biochemical reactions, particularly in fermentation processes involving the methylotrophic yeast Pichia pastoris . This yeast species has a tightly regulated alcohol oxidase 1 promoter (pAOX1), which induces gene expression at suitable methanol concentrations .
Cellular Effects
In cellular processes, this compound influences cell function by acting as a carbon source for growth and maintenance, as well as an inducer for protein expression . If methanol feeding is not well controlled in such a fermentation process, accumulation of the solvent in the growth media can have detrimental effects on the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with the alcohol oxidase enzyme. This enzyme catalyzes the oxidation of methanol to formaldehyde, a key step in methanol utilization in bacterial methylotrophy .
Temporal Effects in Laboratory Settings
Over time, the levels of this compound in fermentation processes must be monitored to ensure healthy culture and maximum protein production . The stability and degradation of this compound, as well as its long-term effects on cellular function, are crucial factors in bioprocess optimization .
Dosage Effects in Animal Models
It is known that the dosage of this compound must be carefully controlled in fermentation processes to prevent toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of methanol utilization in methylotrophic bacteria. The alcohol oxidase enzyme, which this compound interacts with, plays a key role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deuterated methanol can be synthesized through several methods. One common method involves the reaction of deuterium oxide (D₂O) with carbon monoxide (CO) and hydrogen (H₂) in the presence of a catalyst. The reaction can be represented as: [ \text{CO} + 2\text{D}_2\text{O} + 3\text{H}_2 \rightarrow \text{CD}_3\text{OD} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrially, deuterated methanol is produced by the catalytic exchange of hydrogen in methanol with deuterium from deuterium oxide. This process involves passing methanol vapor over a catalyst in the presence of deuterium oxide at elevated temperatures. The catalyst commonly used is a metal oxide, such as copper oxide or zinc oxide.
Types of Reactions:
Oxidation: Methanol-d can undergo oxidation to form deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD).
Reduction: It can be reduced to deuterated methane (CD₄) under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions where the deuterium atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD).
Reduction: Deuterated methane (CD₄).
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Scientific Research Applications
Deuterated methanol is extensively used in scientific research, particularly in:
Chemistry: It is used as a solvent in NMR spectroscopy to study the structure and dynamics of organic compounds.
Biology: Deuterated methanol is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Deuterated methanol is used in the production of deuterated compounds for various industrial applications, including the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Methanol (CH₃OH): The non-deuterated form of methanol.
Ethanol-d (C₂D₅OD): Deuterated ethanol, where the hydrogen atoms are replaced by deuterium.
Deuterated Water (D₂O): Water where the hydrogen atoms are replaced by deuterium.
Comparison:
Methanol vs. Methanol-d: this compound has deuterium instead of hydrogen, making it more suitable for NMR spectroscopy due to reduced background signals.
Ethanol-d vs. This compound: Both are used in NMR spectroscopy, but ethanol-d has a longer carbon chain, which can be useful for studying different types of organic compounds.
Deuterated Water vs. This compound: Deuterated water is used in a broader range of applications, including neutron scattering experiments, while this compound is more specialized for NMR spectroscopy.
This compound’s unique properties, particularly its use in NMR spectroscopy, make it a valuable compound in scientific research and industrial applications. Its ability to provide clearer spectra and its role in metabolic studies highlight its importance in advancing our understanding of chemical and biological processes.
Properties
IUPAC Name |
deuteriooxymethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-VMNATFBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932619 | |
Record name | Methan(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.048 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Methyl alcohol-d | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13660 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
97.7 [mmHg] | |
Record name | Methyl alcohol-d | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13660 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1455-13-6, 4206-31-9 | |
Record name | Methanol-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1455-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methan(2H)ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol-O-d1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methan(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methan(2H)ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.